Cas no 3598-26-3 (4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol)

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol structure
3598-26-3 structure
商品名:4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
CAS番号:3598-26-3
MF:C9H8O4
メガワット:180.15742
MDL:MFCD18083876
CID:2020169
PubChem ID:5282096

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • Caffeylalkohol
    • (E)-4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
    • CAFFEOYL ALCOHOL
    • 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
    • Spectrum2_001614
    • KBio1_001574
    • Spectrum_001694
    • KBio2_002174
    • DTXSID20326956
    • SpecPlus_000534
    • AKOS017514907
    • Spectrum4_001917
    • KBioSS_002174
    • 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]-
    • SPBio_001647
    • DivK1c_006630
    • KBio2_007310
    • KBioGR_002541
    • KBio2_004742
    • Q27158873
    • NCGC00095751-01
    • NSC624003
    • NSC-624003
    • SCHEMBL197852
    • CCG-38897
    • EN300-1246637
    • DTXSID801027142
    • CS-0460124
    • 4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol
    • CHEMBL1321891
    • SPECTRUM1503992
    • SureCN197852
    • (E)-caffeyl alcohol
    • caffeicalcohol
    • CHEBI:86071
    • 2-Propen-1-ol, 3-(3,4-dihydroxyphenyl)-
    • SDCCGMLS-0066824.P001
    • 272785-02-1
    • trans-Caffeoyl alcohol
    • FS-6827
    • Spectrum5_000634
    • UNII-P5Y9E2Q5EQ
    • 4-[(1E)-3-hydroxyprop-1-en-1-yl]benzene-1,2-diol
    • Q15410859
    • SR-05000002396
    • 1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propen-1-yl)-
    • caffeic alcohol
    • P5Y9E2Q5EQ
    • SR-05000002396-1
    • 1,2-Benzenediol, 4-(3-hydroxy-1-propen-1-yl)-
    • 4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol
    • Caffeyl alcohol
    • AC1NQZH2
    • CHEBI:31334
    • HY-N10373
    • 3,4-Dihydroxycinnamyl alcohol
    • 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol
    • 3598-26-3
    • AKOS032954144
    • 4-(3-Hydroxy-1-propenyl)-1,2-benzenediol
    • 3-(3,4-Dihydroxyphenyl)prop-2-en-1-ol
    • 1,2-Benzenediol, 4-(3-hydroxy-1-propenyl)-
    • H20248
    • Caffeoyl alcohol
    • MDL: MFCD18083876
    • インチ: InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2
    • InChIKey: ZCKDCRKBURQZPT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1C=CCO)O)O

計算された属性

  • せいみつぶんしりょう: 166.062994177g/mol
  • どういたいしつりょう: 166.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 60.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1246637-10000mg
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
3598-26-3 95.0%
10000mg
$5234.0 2023-10-02
1PlusChem
1P00CLKA-10mg
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol
3598-26-3 95%
10mg
$982.00 2024-05-04
Enamine
EN300-1246637-10.0g
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
3598-26-3 95%
10g
$5234.0 2023-06-08
A2B Chem LLC
AF87018-10mg
4-(3-hydroxy-1-propen-1-yl)-1,2-benzenediol
3598-26-3 ≥95%
10mg
$844.00 2024-04-20
PhytoLab
82489-500mg
Caffeoyl alcohol
3598-26-3 ≥ 95.0 %
500mg
€9680 2023-10-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82489-10MG
Caffeoyl alcohol
3598-26-3
10mg
¥6781.51 2023-10-14
PhytoLab
82489-50mg
Caffeoyl alcohol
3598-26-3 ≥ 95.0 %
50mg
€1089 2023-10-25
Enamine
EN300-1246637-0.05g
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
3598-26-3 95%
0.05g
$283.0 2023-06-08
Enamine
EN300-1246637-0.25g
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
3598-26-3 95%
0.25g
$603.0 2023-06-08
Enamine
EN300-1246637-100mg
4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol
3598-26-3 95.0%
100mg
$422.0 2023-10-02

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol 関連文献

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diolに関する追加情報

Exploring the Properties and Applications of 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol (CAS No. 3598-26-3)

4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol, with the CAS registry number 3598-26-3, is a phenolic compound that has garnered significant attention in both academic and industrial research. This compound, often referred to by its systematic name, belongs to the class of benzenediol derivatives, which are known for their diverse biological and chemical properties. The presence of both hydroxyl and propenyl groups in its structure makes it a versatile intermediate in organic synthesis and a potential candidate for various applications, including antioxidant research and natural product development.

In recent years, the demand for bioactive phenolic compounds has surged, driven by growing interest in natural antioxidants and plant-derived therapeutics. 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol aligns with this trend, as its structure resembles that of naturally occurring polyphenols, such as catechins and flavonoids. Researchers have explored its potential in free radical scavenging and oxidative stress mitigation, topics that are highly searched in scientific databases and AI-driven platforms like Google Scholar and PubMed.

The synthesis and characterization of CAS No. 3598-26-3 have been documented in several studies, highlighting its stereochemical complexity and reactivity. Its hydroxypropene side chain offers unique opportunities for chemical modifications, making it a valuable building block for pharmaceutical intermediates and specialty chemicals. For instance, its derivatives have been investigated for their role in enzyme inhibition and cell signaling modulation, areas that resonate with current drug discovery trends.

From an industrial perspective, 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol is of interest due to its potential applications in cosmetic formulations and functional materials. The compound's UV-absorbing properties and chelating ability make it a candidate for sunscreen additives and metal ion scavengers. These attributes align with the rising consumer demand for sustainable and eco-friendly ingredients, a topic frequently searched in forums and e-commerce platforms.

In the context of green chemistry, CAS No. 3598-26-3 has been explored as a precursor for biodegradable polymers and renewable materials. Its phenolic backbone lends itself to polymerization reactions, offering a pathway to environmentally benign plastics. This application is particularly relevant given the global push toward circular economy models and the reduction of carbon footprints.

Despite its promising features, challenges remain in the large-scale production and purification of 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol. Researchers are actively investigating catalytic methods and biotechnological approaches to optimize its synthesis. These efforts are closely tied to the broader discourse on process intensification and cost-effective manufacturing, which dominate search queries in chemical engineering circles.

In summary, 4-(3-hydroxyprop-1-en-1-yl)benzene-1,2-diol (3598-26-3) represents a multifaceted compound with applications spanning healthcare, materials science, and sustainability. Its alignment with contemporary research themes, such as natural product utilization and green technology, ensures its continued relevance in scientific and industrial communities. As interest in phenolic antioxidants and bio-based chemicals grows, this compound is poised to play a pivotal role in future innovations.

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